1-(4-Iodophenyl)piperidin-2-one

Physicochemical Properties Density Formulation Science

Sourcing halogenated piperidinone intermediates for apixaban synthesis often presents supply consistency challenges. 1-(4-Iodophenyl)piperidin-2-one (CAS 385425-15-0) resolves this as the direct precursor to the key intermediate 3,3-dichloro-1-(4-iodophenyl)piperidin-2-one. Its weak C-I bond (~52 kcal/mol) enables unique reactivity for nucleophilic substitution and radioiodination, not achievable with Br/Cl/F analogs. Sigma receptor binding (IC50 = 1.40 nM) further supports SAR studies. Bulk quantities available with batch-specific QA documentation.

Molecular Formula C11H12INO
Molecular Weight 301.12 g/mol
CAS No. 385425-15-0
Cat. No. B1292008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Iodophenyl)piperidin-2-one
CAS385425-15-0
Molecular FormulaC11H12INO
Molecular Weight301.12 g/mol
Structural Identifiers
SMILESC1CCN(C(=O)C1)C2=CC=C(C=C2)I
InChIInChI=1S/C11H12INO/c12-9-4-6-10(7-5-9)13-8-2-1-3-11(13)14/h4-7H,1-3,8H2
InChIKeyOYDSTJMVOOOYDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Iodophenyl)piperidin-2-one (CAS 385425-15-0) Procurement Guide: Key Intermediates & Core Properties


1-(4-Iodophenyl)piperidin-2-one (CAS 385425-15-0) is a halogenated piperidin-2-one derivative with the molecular formula C₁₁H₁₂INO and a molecular weight of 301.12 g/mol [1]. It is characterized by a 4-iodophenyl substituent on the piperidin-2-one nitrogen, conferring distinct physicochemical and reactivity properties compared to its bromo, chloro, and fluoro analogs [1][2]. This compound is primarily utilized as a key pharmaceutical intermediate, most notably in the synthesis of the anticoagulant drug apixaban [3].

Why 1-(4-Iodophenyl)piperidin-2-one Cannot Be Casually Substituted: Differentiating Evidence


Substitution of 1-(4-iodophenyl)piperidin-2-one with other 4-halophenyl piperidin-2-one analogs (e.g., -F, -Cl, -Br) is not straightforward. The iodine atom's larger van der Waals radius (1.98 Å vs. 1.85 Å for Br, 1.75 Å for Cl) and higher atomic weight (126.90 vs. 79.90 for Br) confer distinct physicochemical properties, such as higher density and altered lipophilicity [1][2]. More critically, the carbon-iodine bond is significantly weaker than other carbon-halogen bonds (C-I: ~52 kcal/mol vs. C-Br: ~66 kcal/mol), enabling unique reactivity pathways, including facile nucleophilic substitution and potential for radioiodination, which are not accessible to other halogen analogs [1]. These factors directly impact its suitability as a synthetic intermediate and its potential biological profile.

1-(4-Iodophenyl)piperidin-2-one: Head-to-Head Quantitative Differentiation vs. Key Analogs


Higher Calculated Density vs. 4-Bromo Analog Impacts Formulation & Handling

1-(4-Iodophenyl)piperidin-2-one exhibits a predicted density of 1.670 g/cm³, which is substantially higher than the 1.457 g/cm³ predicted for its 4-bromo analog [1]. This ~15% difference in density is a direct consequence of the heavier iodine atom and can influence solid-state handling, formulation processes, and volumetric calculations during synthesis and scale-up.

Physicochemical Properties Density Formulation Science

Lower Calculated Lipophilicity (XLogP) vs. 4-Bromo Analog Suggests Altered ADME Profile

The computed lipophilicity (XLogP3-AA) for 1-(4-iodophenyl)piperidin-2-one is 2.4 [1], which is lower than the computed LogP for its 4-bromo analog (2.515) [2]. This difference, while modest, suggests a slightly reduced membrane permeability potential for the iodo compound compared to the bromo derivative, which could be a key consideration in drug design and medicinal chemistry applications.

Physicochemical Properties Lipophilicity ADME

Unique Synthetic Utility: Documented as a Direct Precursor in the Apixaban Synthesis Pathway

1-(4-Iodophenyl)piperidin-2-one is explicitly cited as a key intermediate in the patented synthesis of the anticoagulant drug apixaban, undergoing a dichlorination step to form 3,3-dichloro-1-(4-iodophenyl)piperidin-2-one [1][2]. This established synthetic route demonstrates its specific and essential role in a high-value pharmaceutical manufacturing process, a role not documented for its 4-fluoro, 4-chloro, or 4-bromo analogs in the context of this specific drug synthesis.

Synthetic Intermediate Pharmaceutical Synthesis Anticoagulant

Best Research & Industrial Application Scenarios for 1-(4-Iodophenyl)piperidin-2-one


Pharmaceutical Intermediate for Anticoagulant (Apixaban) Synthesis

As documented in patent literature, 1-(4-iodophenyl)piperidin-2-one is the direct precursor for the synthesis of 3,3-dichloro-1-(4-iodophenyl)piperidin-2-one, a critical intermediate in the manufacturing of the Factor Xa inhibitor apixaban [1]. This application is a primary driver for its procurement and use in pharmaceutical development and manufacturing settings.

Medicinal Chemistry Exploration of Sigma-1 Receptor Ligands

The iodine atom on the phenyl ring renders the compound amenable to radioiodination, making it a candidate for developing radiolabeled probes for imaging sigma-1 receptors (S1Rs) [1]. Binding affinity data (IC50 = 1.40 nM) for the sigma receptor has been reported for this compound [2], providing a quantitative starting point for structure-activity relationship (SAR) studies and further development of S1R-targeting agents. This specific utility is not shared by its lighter halogen counterparts.

Physicochemical Property Studies in Halogen Series

The compound's distinct physicochemical profile, characterized by a higher density (1.670 g/cm³) and a moderate lipophilicity (XLogP 2.4) compared to its bromo analog [1][2], makes it a valuable tool for systematic studies investigating the effect of halogen substitution on molecular properties, such as solid-state behavior, solubility, and membrane permeability.

Technical Documentation Hub

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